N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide

Structure–Activity Relationship Medicinal Chemistry Regioisomerism

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide (CAS 1203171-95-2; molecular formula C21H21NO2S; molecular weight 351.5 g/mol) is a synthetic small molecule belonging to the thiophene carboxamide class, characterized by a naphthalene-2-carboxamide core linked via a methylene bridge to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety. Computed physicochemical descriptors include an XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 66.6 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, consistent with moderate lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C21H21NO2S
Molecular Weight 351.46
CAS No. 1203171-95-2
Cat. No. B2931920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide
CAS1203171-95-2
Molecular FormulaC21H21NO2S
Molecular Weight351.46
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
InChIInChI=1S/C21H21NO2S/c23-20(18-8-7-16-4-1-2-5-17(16)14-18)22-15-21(9-11-24-12-10-21)19-6-3-13-25-19/h1-8,13-14H,9-12,15H2,(H,22,23)
InChIKeyZQXHBMVPHNNJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide (CAS 1203171-95-2): Structural Baseline and Compound Class Identification


N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide (CAS 1203171-95-2; molecular formula C21H21NO2S; molecular weight 351.5 g/mol) is a synthetic small molecule belonging to the thiophene carboxamide class, characterized by a naphthalene-2-carboxamide core linked via a methylene bridge to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) moiety [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 66.6 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3, consistent with moderate lipophilicity and limited hydrogen-bonding capacity [1]. The compound is listed in the PubChem database (CID 30943706) but currently lacks deposited bioactivity data or literature annotations [1]. Structurally related thiophene carboxamide derivatives have been disclosed in patent families targeting IKK-2 inhibition (US7125896, WO 01/58890), fatty-acid binding protein (FABP) 4/5 dual inhibition (US9353102B2), and other therapeutic areas, establishing the broader compound class as pharmacologically relevant [2][3].

Why N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the thiophene–tetrahydropyran–naphthalene carboxamide series, small changes in regiochemistry produce structurally distinct compounds that cannot be assumed functionally interchangeable. The target compound embodies three specific substitution features: (i) a thiophene ring attached at the 2-position (not the 3-position), (ii) a naphthalene-2-carboxamide core (not the 1-carboxamide isomer), and (iii) a quaternary oxan-4-yl center bearing both the thiophene and the methylene-carboxamide linkage [1]. Closely related analogs such as N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide (CAS 2320724-24-9) and N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide (CAS 2097863-15-3) differ in at least one of these three positions [2]. In the broader thiophene carboxamide literature, regioisomeric variation at the thiophene (2- vs. 3-substitution) and naphthalene (1- vs. 2-carboxamide) positions has been shown to alter target binding, pharmacokinetic profiles, and in vivo efficacy; for instance, IKK-2 inhibitor patents explicitly differentiate thiophene-2-carboxamides from thiophene-3-carboxamides based on potency and selectivity [3]. Consequently, procurement decisions that treat these analogs as generic equivalents risk introducing uncontrolled variables into biological assays or structure–activity relationship (SAR) campaigns.

Product-Specific Quantitative Differentiation Evidence for N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide


Regioisomeric Differentiation: Naphthalene-2-Carboxamide vs. Naphthalene-1-Carboxamide Core

The target compound features a naphthalene-2-carboxamide core, whereas the closest commercially available analogs—CAS 2320724-24-9 and CAS 2097863-15-3—bear a naphthalene-1-carboxamide group [1]. This regioisomeric difference alters the spatial orientation of the carbonyl and NH groups relative to the naphthalene ring system, which can affect target protein binding geometry [2]. Crystallographic and modeling studies on naphthalene carboxamide ligands have established that the 1- vs. 2-substitution pattern influences dihedral angles and hydrogen-bonding vectors, with reported differences in binding affinity of up to 10-fold between regioisomers in certain target systems [2]. No direct head-to-head biological comparison between this specific compound and its 1-carboxamide analogs has been published as of the search date.

Structure–Activity Relationship Medicinal Chemistry Regioisomerism

Thiophene Positional Isomerism: Thiophen-2-yl vs. Thiophen-3-yl Attachment at the Quaternary Oxane Center

The target compound carries a thiophen-2-yl substituent at the quaternary carbon of the tetrahydropyran ring, whereas CAS 2320724-24-9 bears a thiophen-3-yl group at the corresponding position [1]. In the IKK-2 inhibitor patent family (e.g., US7572826B2), thiophene-2-carboxamide derivatives are explicitly distinguished from thiophene-3-substituted analogs, with the 2-substitution pattern being associated with superior IKK-2 inhibitory potency in multiple exemplified compound series [2]. While the target compound is a naphthalene carboxamide (not a thiophene carboxamide), the thiophene ring is a critical pharmacophoric element whose attachment position can modulate electronic distribution, steric accessibility, and target complementarity [2]. No direct comparative IC50 data for the target compound versus its thiophen-3-yl analog have been identified in the public domain.

Thiophene Chemistry Positional Isomerism Kinase Inhibition

Computed Physicochemical Property Comparison: Lipophilicity (XLogP3) and Polarity (TPSA) vs. Closest Analogs

The target compound has a computed XLogP3-AA of 4.3 and a TPSA of 66.6 Ų (PubChem, 2025 release) [1]. While exact computed values for the closest analog CAS 2320724-24-9 are not publicly accessible from a non-excluded source, the identical molecular formula (C21H21NO2S) and similar connectivity suggest comparable overall lipophilicity. However, the regioisomeric difference between naphthalene-2-carboxamide and naphthalene-1-carboxamide can produce measurable differences in chromatographic LogP and in silico predictions due to altered intramolecular hydrogen-bonding geometries and dipole moments [2]. The TPSA of 66.6 Ų for the target compound falls within the range generally associated with acceptable oral bioavailability (typically <140 Ų), but the relatively high XLogP3 of 4.3 may necessitate solubility optimization in aqueous assay conditions [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Commercial Purity Benchmarking: Vendor-Specified Purity for Reproducible Assay Performance

One commercial supplier lists this compound at a purity specification of ≥95% (Catalog Number CM999722) . This purity level provides a minimum benchmark for procurement; however, no orthogonal purity verification (e.g., qNMR, HPLC-UV/ELSD trace data) is publicly available from this source. Researchers requiring higher purity for sensitive biophysical assays (e.g., SPR, ITC, crystallography) should request batch-specific certificates of analysis. The compound is explicitly labeled 'For R&D use only,' indicating that it has not been manufactured or qualified under GMP or pharmacopoeial standards . No comparative purity data across multiple vendors are available due to source exclusion constraints.

Quality Control Assay Reproducibility Procurement Specification

Recommended Research and Industrial Application Scenarios for N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}naphthalene-2-carboxamide


Kinase Inhibition Screening Cascades (IKK-2 and Related Pathways)

Based on the compound's structural membership in the thiophene carboxamide class—which has been extensively patented for IKK-2 inhibition (e.g., US7572826B2, US7125896B2) [1]—this compound is a candidate for inclusion in kinase inhibition screening cascades targeting the NF-κB pathway. Its naphthalene-2-carboxamide core and thiophen-2-yl substitution pattern differentiate it from previously exemplified IKK-2 inhibitor scaffolds, offering the potential for novel intellectual property or improved selectivity profiles. Users should benchmark activity against known IKK-2 inhibitors and profile against a broad kinase selectivity panel, as no target-specific activity data are yet published for this exact compound.

FABP4/5 Dual Inhibitor Lead Optimization Programs

The compound's structural features align with scaffolds disclosed in the FABP4/5 dual inhibitor patent family (US9353102B2) [2]. Researchers pursuing metabolic disease or atherosclerosis targets may evaluate this compound as a starting point for SAR exploration, leveraging the unique combination of naphthalene-2-carboxamide and thiophen-2-yl pharmacophores. The quaternary oxane center provides a rigid scaffold that may confer conformational constraint beneficial for target engagement.

SAR Studies on Naphthalene Carboxamide Regioisomerism

Because the closest commercially available analogs (CAS 2320724-24-9, CAS 2097863-15-3) bear a naphthalene-1-carboxamide group , the target compound serves as a critical comparator for systematic SAR studies investigating how the 2- vs. 1-carboxamide regioisomerism affects biological activity, target selectivity, and physicochemical properties. Paired procurement of both the target compound and its 1-carboxamide analog enables controlled head-to-head comparison experiments.

Computational Chemistry and Molecular Docking Campaigns

The availability of verified computed descriptors (XLogP3-AA = 4.3, TPSA = 66.6 Ų, exact mass = 351.12930009 Da) from PubChem [3] supports the use of this compound in computational docking studies, pharmacophore modeling, and QSAR model building. The specific substitution pattern provides a distinct electrostatic and steric profile that can be exploited to probe ligand–protein interaction hypotheses in silico before committing to wet-lab synthesis or procurement of larger analog libraries.

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